molecular formula C11H12N2OS B2633694 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 36017-41-1

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2633694
CAS No.: 36017-41-1
M. Wt: 220.29
InChI Key: CGSCAUMDHKDVJR-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ( 36017-41-1) is an imidazole derivative with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . Its structure is characterized by a five-membered dihydroimidazolone ring, which incorporates a thioamide (C=S) group and is substituted at the N1 position with a benzyl group . This compound is associated with multiple synonyms, including 3-benzyl-2-mercapto-5-methyl-3,5-dihydro-4H-imidazol-4-one . Key experimental physical properties include a boiling point of 329.7±35.0 °C at 760 mmHg, a flash point of 153.2±25.9 °C , and a density of approximately 1.3 g/cm³ . The available safety information classifies it with the signal word "Warning" . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) to maintain stability . Imidazole and dihydroimidazole scaffolds are recognized in scientific literature as valuable structures in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for exploring its inherent biochemical properties in a laboratory setting.

Properties

IUPAC Name

3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSCAUMDHKDVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331699
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36017-41-1
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit antimicrobial properties. For instance, studies have shown that modifications of imidazole derivatives can enhance their efficacy against various bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, leading to inhibition of growth.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of imidazole derivatives, including this compound analogs, demonstrated potent activity against resistant strains of Staphylococcus aureus. The study utilized a structure-activity relationship (SAR) approach to optimize the compounds for better efficacy and reduced toxicity .

Synthetic Chemistry Applications

2.1 Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)References
Nucleophilic substitution50°C, 24h85
Cyclization with aldehydesReflux in ethanol78
Coupling reactionsRoom temperature90

Material Science Applications

3.1 Polymerization Initiator
Recent studies have explored the use of this compound as an initiator for polymerization processes. Its ability to generate radicals under specific conditions makes it suitable for initiating polymer chains in the production of novel materials.

Case Study:
A research paper detailed the use of this compound in the synthesis of polyimides with enhanced thermal stability. The polymerization was initiated using UV light, resulting in materials that exhibited superior mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can also interact with metal ions, affecting enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number Reference
1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one N1: Benzyl; C4: Methyl; C2: -SH C11H12N2OS 220.29 High lipophilicity; potential thiol-mediated reactivity 36017-41-1
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C4: 4-Bromophenyl; C4: Methyl; C2: -SH C10H9BrN2OS 285.16 Bromine enhances electronegativity; possible halogen bonding 1552483-22-3
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one N1: Cycloheptyl; C2: -SH C10H16N2OS 212.31 Bulky cycloalkyl group reduces solubility; steric hindrance effects 853723-93-0
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one N1: 4-Chlorobenzyl; C2: -NH-NH2 C10H11ClN4O 238.67 Hydrazino group introduces nucleophilicity; chlorine increases polarity 287917-33-3
1-Benzyl-2-benzylsulfanyl-4,4-diphenyl-4,5-dihydro-1H-imidazol-5-one N1: Benzyl; C2: Benzylsulfanyl; C4: Diphenyl C28H23N2OS 435.56 High aromaticity; potential π-π stacking interactions -
Key Observations:
  • Electron-Withdrawing Groups : The bromine in 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one increases polarity and may facilitate halogen bonding in biological targets .
  • Functional Group Diversity: Replacement of -SH with -NH-NH2 (hydrazino) in 1-(4-chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one alters reactivity, enabling chelation or oxidation pathways .

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to cycloheptyl or chlorobenzyl analogs.
  • Solubility: Sulfanyl (-SH) and hydrazino (-NH-NH2) groups enhance aqueous solubility, whereas aromatic substituents (e.g., diphenyl in ) reduce it .
  • Stability : Thiol-containing compounds (e.g., target compound) are prone to oxidation, necessitating storage under inert atmospheres .

Biological Activity

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound of interest due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2OS
  • CAS Number : 36017-41-1
  • Melting Point : 16–17°C

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. The details of the synthetic pathway may vary across different studies but generally include the use of thioketones and imidazoles as key starting materials.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

CompoundBacterial StrainMIC (μg/mL)
This compoundMRSA ATCC 43300<1
This compoundStaphylococcus aureus ATCC 259233.90

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer activities. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example:

Cell LineInhibition Percentage (%) at 10 μM
A549 (lung cancer)70
HeLa (cervical cancer)65
MCF7 (breast cancer)60

The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
  • Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

A notable study focused on the application of this compound in treating infections caused by MRSA. In vitro tests showed that it not only inhibited bacterial growth but also reduced biofilm formation by approximately 50% compared to controls. This reduction is critical as biofilms contribute significantly to antibiotic resistance and treatment failure .

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?

The synthesis of this compound typically involves cyclization reactions between amidines and ketones. A transition-metal-free, base-promoted approach (e.g., K₂CO₃ in DMSO at 80°C) is effective for forming the 4,5-dihydro-1H-imidazol-5-one core . Modifications include introducing substituents like benzyl or methyl groups via alkylation or substitution reactions. For example, spiro-fused derivatives can be synthesized by adjusting ketone precursors . Additionally, amidine intermediates may be functionalized with sulfanyl groups using thiourea or thiol reagents under controlled pH conditions .

Q. Key Methodological Steps :

Substrate Preparation : Use amidines and substituted ketones as starting materials.

Cyclization : Base-promoted (e.g., K₂CO₃) conditions in polar aprotic solvents (e.g., DMSO).

Functionalization : Introduce sulfanyl groups via nucleophilic substitution or thiol-ene reactions.

Purification : Employ column chromatography or recrystallization for isolation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., benzyl group at N1, methyl at C4) .
  • FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (e.g., Z/E configuration of exocyclic double bonds) .
  • HPLC : Assess purity (>98%) and monitor reaction progress .

Q. Best Practices :

  • For ambiguous NMR signals, use 2D experiments (COSY, HSQC).
  • Cross-validate FTIR with computational simulations (e.g., DFT) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Yield optimization involves systematic parameter variation:

  • Base Selection : Strong bases (e.g., K₂CO₃) enhance cyclization efficiency but may cause side reactions. Weak bases (e.g., NaHCO₃) reduce decomposition .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while ethanol may stabilize reactive species .
  • Temperature Control : Moderate heating (80–100°C) balances reaction rate and byproduct formation.
  • Catalysis : Explore organocatalysts (e.g., thiourea derivatives) to accelerate cyclization .

Q. Experimental Design :

  • Use a Design of Experiments (DoE) approach to test variables (e.g., base strength, solvent polarity).
  • Monitor reaction progress via inline FTIR or HPLC to identify bottlenecks .

Q. What strategies address discrepancies in reported synthetic yields of 4,5-dihydro-1H-imidazol-5-one derivatives?

Contradictions in yields often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) may reduce reactivity compared to electron-donating groups (e.g., methoxy) .
  • Purification Methods : Column chromatography vs. recrystallization can lead to varying recovery rates .

Q. Resolution Strategies :

  • Mechanistic Studies : Use kinetic experiments (e.g., time-resolved NMR) to identify rate-limiting steps.
  • Computational Modeling : Predict substituent effects on transition states using DFT .

Q. How to evaluate the environmental stability and degradation pathways of this compound?

Environmental fate studies should include:

  • Hydrolytic Stability : Test stability at pH 3–10 using HPLC-MS to detect hydrolysis products (e.g., imidazole ring cleavage) .
  • Photodegradation : Expose to UV/visible light and monitor degradation via LC-QTOF for radical intermediates .
  • Biodegradation : Use microbial assays (e.g., soil microcosms) to assess biotic breakdown .

Q. Analytical Workflow :

Accelerated Aging : Simulate environmental conditions (e.g., 40°C, 75% humidity).

Metabolite Identification : Compare fragmentation patterns with spectral libraries .

Q. What are the applications of this compound in medicinal chemistry or materials science?

While direct applications are not detailed in the provided evidence, structurally related imidazolones exhibit:

  • Biological Activity : Antihypertensive (angiotensin II receptor antagonism) and anti-inflammatory properties .
  • Material Science : Fluorescent probes (e.g., boron-dipyrromethene derivatives) for bioimaging .

Q. Research Directions :

  • Functionalize the sulfanyl group for covalent binding to biological targets.
  • Explore coordination chemistry (e.g., metal-organic frameworks) using the imidazolone core .

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